Mesosulfuron

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

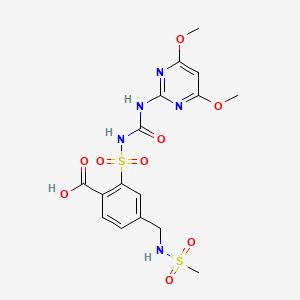

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O9S2/c1-29-12-7-13(30-2)19-15(18-12)20-16(24)21-32(27,28)11-6-9(8-17-31(3,25)26)4-5-10(11)14(22)23/h4-7,17H,8H2,1-3H3,(H,22,23)(H2,18,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYMYMXYWIVVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058087 | |

| Record name | Mesosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400852-66-6 | |

| Record name | Mesosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400852-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400852666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919YAC7YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mesosulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of mesosulfuron-methyl (B1676312), a potent sulfonylurea herbicide. The information presented herein is intended for a technical audience and details the biochemical interactions, physiological effects, and methodologies used to elucidate its herbicidal activity.

Executive Summary

This compound-methyl is a selective, post-emergence herbicide that belongs to the sulfonylurea class of compounds (Group B in the HRAC classification).[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[3][5][6][7] By blocking ALS, this compound-methyl effectively halts plant growth, leading to the eventual death of susceptible weed species.[1][4] Its selectivity in crops such as wheat is attributed to the rapid metabolic detoxification of the herbicide in the tolerant plant.[6][7][8]

Biochemical Mechanism of Action

The herbicidal activity of this compound-methyl is initiated by its specific binding to and inhibition of the acetolactate synthase (ALS) enzyme.[2][9] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[3][6][7]

Target Enzyme: Acetolactate Synthase (ALS)

-

Function: ALS catalyzes the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate (a precursor to valine and leucine) or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).

-

Location: The enzyme is located in the chloroplasts of plant cells.

-

Significance: The branched-chain amino acids produced by this pathway are fundamental building blocks for proteins and are essential for cell division and plant growth.[3]

Inhibition of ALS

This compound-methyl is a potent, non-competitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site, causing a conformational change that prevents the substrate from binding and the catalytic reaction from proceeding.[3] This inhibition is highly specific and occurs at very low concentrations of the herbicide.

Quantitative Data

While specific IC50 values for this compound-methyl can vary depending on the plant species and experimental conditions, sulfonylurea herbicides are known for their high potency. For instance, metsulfuron-methyl, a closely related sulfonylurea, can inhibit 50% of ALS activity (I50) at a concentration of 41 nM.[10] The application rates for this compound-methyl are typically very low, in the range of grams per hectare, reflecting its high efficacy.[1][8]

| Parameter | Value | Species/Conditions | Reference |

| Typical Application Rate | 15 g a.i./ha | Cereals | [8] |

| IC50 (Metsulfuron-methyl) | 41 nM | Immature oil palm seedlings | [10] |

Physiological Effects in Susceptible Plants

The inhibition of ALS by this compound-methyl triggers a cascade of physiological events that culminate in the death of the plant.

-

Cessation of Branched-Chain Amino Acid Synthesis: The immediate effect is the depletion of the intracellular pools of valine, leucine, and isoleucine.

-

Inhibition of Protein Synthesis: Without these essential amino acids, the synthesis of new proteins is halted.

-

Arrest of Cell Division and Growth: The lack of necessary proteins prevents cell division and overall plant growth, particularly in the meristematic regions (growing points) of the shoots and roots.[3][11]

-

Symptom Development: Visible symptoms of herbicidal action, such as chlorosis (yellowing), stunting, and necrosis (tissue death), typically appear several days to weeks after application.[12]

Basis of Selectivity

The selectivity of this compound-methyl for controlling weeds in cereal crops like wheat is primarily due to differential rates of metabolism.

-

Tolerant Crops (e.g., Wheat): These plants can rapidly metabolize and detoxify this compound-methyl into non-herbicidal products before it can significantly inhibit ALS.[6][7] This metabolic inactivation is often enhanced by the use of a safener, such as mefenpyr-diethyl, which is co-formulated with this compound-methyl.[8]

-

Susceptible Weeds: In contrast, weed species metabolize this compound-methyl much more slowly, allowing the herbicide to accumulate at the site of action and exert its inhibitory effect on ALS.[7]

Experimental Protocols

Acetolactate Synthase (ALS) Enzyme Assay

This assay is used to determine the in vitro inhibitory activity of this compound-methyl on the ALS enzyme.

Methodology:

-

Enzyme Extraction: Fresh plant tissue (e.g., young leaves) is homogenized in an ice-cold extraction buffer containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the crude enzyme extract is collected.

-

Assay Reaction: The reaction mixture contains the enzyme extract, the substrate (pyruvate), and cofactors (thiamine pyrophosphate, MgCl2, and FAD). The reaction is initiated by the addition of the substrate.

-

Inhibition Assay: To measure the inhibitory effect of this compound-methyl, various concentrations of the herbicide are pre-incubated with the enzyme extract before the addition of the substrate.

-

Product Measurement: The reaction is stopped by the addition of acid, which also decarboxylates the product (α-acetolactate) to acetoin (B143602). The acetoin is then quantified colorimetrically after reaction with creatine (B1669601) and α-naphthol.

-

Data Analysis: The enzyme activity is calculated and plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Whole-Plant Bioassay

This assay assesses the herbicidal efficacy of this compound-methyl on whole plants.

Methodology:

-

Plant Growth: Seeds of the target weed and crop species are sown in pots containing a suitable growth medium and grown under controlled environmental conditions (e.g., temperature, light, humidity).

-

Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), the plants are treated with a range of doses of this compound-methyl, typically applied as a foliar spray.

-

Symptom Observation: The plants are monitored regularly for the development of phytotoxicity symptoms, such as chlorosis, necrosis, and growth inhibition.

-

Biomass Measurement: After a set period (e.g., 2-3 weeks), the above-ground biomass of the treated plants is harvested, dried, and weighed.

-

Data Analysis: The fresh or dry weight of the treated plants is expressed as a percentage of the untreated control. Dose-response curves are then generated to determine the GR50 value (the dose required to cause a 50% reduction in plant growth).

Visualizations

Branched-Chain Amino Acid Biosynthesis Pathway Inhibition

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound-methyl.

Experimental Workflow for Herbicide Efficacy Testing

Caption: A typical experimental workflow for evaluating the efficacy of this compound-methyl.

Metabolic Detoxification Pathway in Tolerant Plants

Caption: Simplified metabolic pathway of this compound-methyl detoxification in tolerant plants.

References

- 1. News - What Is Metsulfuron-methyl and Why Itâs Widely Used in Agriculture [bigpesticides.com]

- 2. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pomais.com [pomais.com]

- 4. sulfonylurea herbicides [cnagrochem.com]

- 5. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides | Scilit [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. nre.tas.gov.au [nre.tas.gov.au]

- 12. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

The Discovery and Development of Mesosulfuron-Methyl: A Technical Guide

An in-depth exploration of the synthesis, mechanism of action, and toxicological profile of the sulfonylurea herbicide, mesosulfuron-methyl (B1676312).

This compound-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea chemical class. Developed for the control of a broad spectrum of grass and some broad-leaved weeds in cereal crops, particularly wheat, its discovery marked a significant advancement in weed management technology. This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound-methyl, from its chemical synthesis to its biological activity and environmental impact, tailored for researchers, scientists, and professionals in drug and herbicide development.

Chemical Synthesis

The synthesis of this compound-methyl is a multi-step process that begins with readily available starting materials. One documented synthetic route starts from p-tolunitrile (B1678323) and involves key transformations including chlorosulfonation, amination, oxidation, reduction, methanesulfonylation, and alcoholysis to form the key intermediate, 2-methoxycarbonyl-5-methylsulfonylaminomethylbenzene sulfonamide.[1] This intermediate is then condensed with 4,6-dimethoxy-2-(phenoxycarbonyl)aminopyrimidine (B1337488) to yield the final this compound-methyl product.[1] Another described pathway initiates with 4-chloro-2-aminobenzoic acid, proceeding through esterification, diazotization, introduction of sulfur dioxide, oxychlorination, ammoniation, cyclization, nitrogen methylation, cyanidation, reduction, and ring-opening before the final mesylation and condensation steps.

A detailed, representative synthesis protocol is outlined below:

Experimental Protocol: Synthesis of this compound-Methyl

This protocol is a composite representation of described synthetic strategies.

-

Step 1: Esterification of 4-chloro-2-aminobenzoic acid. 4-chloro-2-aminobenzoic acid is reacted with methanol (B129727) in the presence of a catalyst, such as thionyl chloride, under reflux conditions. The reaction mixture is then neutralized, and the product, methyl 4-chloro-2-aminobenzoate, is extracted.[2]

-

Step 2: Diazotization and Sulfonylation. The methyl 4-chloro-2-aminobenzoate is treated with sodium nitrite (B80452) in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst, followed by chlorination to yield methyl 4-chloro-2-(chlorosulfonyl)benzoate.[2]

-

Step 3: Formation of the Sulfonamide. The sulfonyl chloride intermediate is reacted with ammonia (B1221849) to produce the corresponding sulfonamide.

-

Step 4: Introduction of the Methane-sulfonamidomethyl Group. This multi-step process involves the transformation of the 4-chloro group into the desired side chain. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and mesylation.

-

Step 5: Condensation. The resulting sulfonamide intermediate is reacted with a pyrimidine (B1678525) derivative, such as 4,6-dimethoxypyrimidin-2-yl-isocyanate or a related activated species, in the presence of a base to form the final this compound-methyl molecule.

Caption: High-level overview of a synthetic route to this compound-Methyl.

Mechanism of Action: Inhibition of Acetolactate Synthase

The herbicidal activity of this compound-methyl stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth and development.[3]

By binding to the ALS enzyme, this compound-methyl blocks the catalytic site, preventing the conversion of pyruvate (B1213749) to acetolactate, the first committed step in the synthesis of these vital amino acids. This inhibition leads to a rapid cessation of cell division and growth, particularly in the meristematic tissues of susceptible plants. Visible symptoms, such as stunting, chlorosis, and necrosis, typically appear within days to weeks following application, ultimately leading to plant death.

Caption: Signaling pathway of this compound-Methyl's herbicidal action.

Efficacy and Crop Safety

This compound-methyl is primarily used for the post-emergence control of annual grasses such as wild oats (Avena fatua), black-grass (Alopecurus myosuroides), and ryegrass (Lolium spp.), as well as several broadleaf weeds in wheat, durum wheat, and triticale. To enhance crop safety, this compound-methyl is often formulated with a safener, mefenpyr-diethyl (B161882).[6][7][8][9] The safener selectively accelerates the metabolism of the herbicide in the crop plant, primarily through the induction of cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, without significantly affecting its efficacy against target weeds.[6][10]

Table 1: Efficacy of this compound-Methyl on Various Weed Species

| Weed Species | Common Name | Growth Reduction (GR₅₀) (g a.i./ha) | Reference |

| Alopecurus myosuroides | Black-grass | 5.0 - 15.0 | [6] |

| Avena fatua | Wild Oats | 8.0 - 20.0 | [6] |

| Lolium rigidum | Rigid Ryegrass | 10.0 - 25.0 | [6] |

| Vulpia myuros | Rattail Fescue | > 144 (Tolerant) | [11] |

| Apera spica-venti | Loose Silky-bent | < 144 (Susceptible) | [11] |

Toxicology Profile

The toxicological profile of this compound-methyl has been extensively evaluated. It exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure.

Table 2: Acute Toxicity of this compound-Methyl

| Test Organism | Exposure Route | Endpoint | Value (mg/kg bw or mg/L) | Reference |

| Rat | Oral | LD₅₀ | > 5000 | [12][13][14] |

| Rabbit | Dermal | LD₅₀ | > 2000 | [13][14] |

| Rat | Inhalation (4-hour) | LC₅₀ | > 1.33 | [12] |

| Bobwhite Quail | Oral | LD₅₀ | > 2000 | |

| Mallard Duck | Oral | LD₅₀ | > 2510 | [13] |

| Rainbow Trout | 96-hour | LC₅₀ | > 150 | [13] |

| Bluegill Sunfish | 96-hour | LC₅₀ | > 150 | [13] |

| Daphnia magna | 48-hour | LC₅₀ | > 150 | [13] |

Studies on chronic toxicity, carcinogenicity, and reproductive toxicity have generally not indicated significant adverse effects at expected exposure levels.

Environmental Fate

The environmental fate of this compound-methyl is influenced by factors such as soil type, pH, temperature, and microbial activity. It is primarily degraded in the soil through microbial processes. The half-life of this compound-methyl in soil can vary but is generally in the range of a few weeks. Hydrolysis is also a route of degradation, particularly in acidic conditions. Due to its potential for mobility in soil, there is a consideration for groundwater contamination, although its rapid degradation mitigates this risk.

Table 3: Environmental Fate Parameters of this compound-Methyl

| Parameter | Value | Reference |

| Soil Half-life (aerobic) | 6.5 - 30 days | [14][15] |

| Hydrolysis Half-life (pH 5) | ~22 days | |

| Photolysis in water | Stable |

Analytical Methods

The determination of this compound-methyl residues in various matrices such as soil, water, and plant tissues is crucial for regulatory and research purposes. The most common analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[16][17][18][19] This method offers high sensitivity and selectivity, allowing for the detection and quantification of this compound-methyl at very low concentrations.

Experimental Protocol: Residue Analysis of this compound-Methyl in Water by LC-MS/MS

This protocol is a generalized procedure based on established methods.[17][19]

-

1. Sample Preparation:

-

Filter the water sample.

-

Acidify the sample to a pH of 3-4 using a few drops of acetic acid.[17]

-

-

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified water sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute this compound-methyl from the cartridge using a mixture of acetonitrile (B52724) and water (e.g., 6:4, v/v).[17]

-

-

3. LC-MS/MS Analysis:

-

Inject the eluate into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a mobile phase gradient of ammonium (B1175870) formate (B1220265) in water and methanol.[19]

-

Detect and quantify this compound-methyl using electrospray ionization in positive or negative ion mode, monitoring specific parent and daughter ion transitions.

-

Caption: Workflow for the analysis of this compound-Methyl residues.

Herbicide Resistance

As with other ALS-inhibiting herbicides, the repeated use of this compound-methyl has led to the evolution of resistant weed biotypes. Resistance can occur through two primary mechanisms:

-

Target-Site Resistance (TSR): This involves mutations in the gene encoding the ALS enzyme, which alter the herbicide's binding site, reducing its inhibitory effect.

-

Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolic detoxification of the herbicide by the weed, often through the increased activity of enzymes like cytochrome P450 monooxygenases.

Experimental Protocol: Whole Plant Herbicide Resistance Bioassay

This protocol is designed to assess the level of resistance in a weed population to this compound-methyl.[20]

-

1. Plant Material: Collect seeds from both the suspected resistant weed population and a known susceptible population of the same species.

-

2. Plant Growth: Sow the seeds in pots and grow them under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 leaf stage.[20]

-

3. Herbicide Application: Treat the plants with a range of this compound-methyl doses (e.g., 0, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate) using a calibrated laboratory sprayer.[20]

-

4. Data Collection: After 3-4 weeks, visually assess plant injury and harvest the above-ground biomass. Dry the biomass to a constant weight.

-

5. Data Analysis: Calculate the dose required to cause a 50% reduction in growth (GR₅₀) for both populations by fitting the data to a log-logistic dose-response curve. The resistance index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population. An RI value significantly greater than 1 indicates resistance.[20]

Conclusion

This compound-methyl remains an important tool for weed management in cereal production. Its high efficacy at low use rates, coupled with a generally favorable toxicological and environmental profile, underscores its value. However, the emergence of herbicide resistance necessitates careful stewardship and integrated weed management practices to ensure its long-term effectiveness. Continued research into its mode of action, environmental behavior, and resistance mechanisms is essential for optimizing its use and developing sustainable weed control strategies.

References

- 1. Synthesis of this compound-methyl [finechemicals.com.cn]

- 2. CN106243046A - Preparation method of this compound-methyl - Google Patents [patents.google.com]

- 3. pomais.com [pomais.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Seed dressing with mefenpyr-diethyl as a safener for this compound-methyl application in wheat: The evaluation and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Seed dressing with mefenpyr-diethyl as a safener for this compound-methyl application in wheat: The evaluation and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Seed dressing with mefenpyr-diethyl as a safener for this compound-methyl application in wheat: The evaluation and mechanisms | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Low Effectiveness of Prosulfocarb and this compound-Methyl + Iodosulfuron-Methyl against Vulpia myuros - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bayer.com [bayer.com]

- 13. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]

- 14. wsdot.wa.gov [wsdot.wa.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Method Validation and Residue Analysis of this compound-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry | CoLab [colab.ws]

- 17. epa.gov [epa.gov]

- 18. researchgate.net [researchgate.net]

- 19. epa.gov [epa.gov]

- 20. benchchem.com [benchchem.com]

Degradation of Mesosulfuron-Methyl in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the sulfonylurea herbicide mesosulfuron-methyl (B1676312) in the soil environment. It details the primary degradation pathways, key metabolites, and the kinetics of its dissipation. Furthermore, this guide outlines the experimental protocols commonly employed in soil metabolism and field dissipation studies, offering a valuable resource for environmental fate assessment.

Degradation Pathways of this compound-Methyl in Soil

The degradation of this compound-methyl in soil is a complex process influenced by both abiotic and biotic factors. The primary mechanisms of transformation are chemical hydrolysis and microbial metabolism.[1][2] The rate and pathway of degradation are significantly affected by soil properties such as pH, temperature, moisture content, and microbial activity.[1][3]

Key Degradation Routes:

-

Cleavage of the Sulfonylurea Bridge: This is a major degradation pathway, particularly under acidic conditions, leading to the formation of a triazine amine and a benzene (B151609) sulfonamide derivative.[1][4]

-

O-Demethylation: This process involves the removal of a methyl group from one of the methoxy (B1213986) groups on the pyrimidine (B1678525) ring.[4][5]

-

Triazine Ring Opening: Following other initial transformations, the triazine ring structure can be opened, leading to further breakdown.[4][5]

These processes result in the formation of several key metabolites, which are generally less herbicidally active than the parent compound. The major degradation products identified in soil studies include 2-amino-4,6-dimethoxypyrimidine, 4,6-dimethoxypyrimidin-2-ylurea, and this compound acid.[6] Other identified metabolites include methyl-2-sulfonyl amino benzoate (B1203000) and saccharin.[1][7]

References

- 1. isws.org.in [isws.org.in]

- 2. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]

- 4. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation [mdpi.com]

- 5. Aerobic soil metabolism of metsulfuron‐methyl | Semantic Scholar [semanticscholar.org]

- 6. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Environmental Fate and Behavior of Mesosulfuron-Methyl (B1676312)

Introduction

This compound-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea chemical family.[1] It is utilized for the control of various grass weeds in cereal crops like wheat.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential amino acids in susceptible plants.[1] Understanding the environmental fate and behavior of this compound-methyl is critical for assessing its potential ecological impact and ensuring its safe use. This guide provides a detailed technical overview of its physicochemical properties, degradation pathways, mobility, and the experimental methodologies used for its evaluation.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, mobility, and persistence across different environmental compartments.

| Property | Value | Reference |

| Chemical Name | methyl 2-[({[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl}amino)sulfonyl]-4-[(methylsulfonyl)amino]methylbenzoate | |

| Molecular Formula | C₁₇H₂₁N₅O₉S₂ | [2] |

| Molecular Weight | 503.5 g/mol | [2] |

| Water Solubility | pH dependent: 2.15 mg/L (pH 4), 7.24 mg/L (pH 5), 483 mg/L (pH 7), 15,400 mg/L (pH 9) at 20°C | [3] |

| pKa | 4.35 | [2] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 11 (estimated) | [2] |

| Henry's Law Constant | 1.1 x 10⁻¹⁶ atm-cu m/mole (estimated) | [2] |

Degradation in the Environment

This compound-methyl degrades in the environment through a combination of chemical and biological processes. Biotransformation is considered the primary route of degradation.[4]

Hydrolysis

Hydrolysis is a significant pathway for the chemical degradation of this compound-methyl, with its rate being highly dependent on pH. It hydrolyzes rapidly under acidic conditions but is significantly more stable in neutral and alkaline environments.[1] The primary degradation mechanism involves the cleavage of the sulfonylurea bridge.[1]

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 4 | 25 | 3.5 days | [1][2] |

| 7 | 25 | 253 days | [1][2] |

| 9 | 25 | 319 days | [1][2] |

Photolysis

Photodegradation is generally not considered a major dissipation pathway for this compound-methyl in aquatic environments or on soil surfaces.[1]

| Medium | Half-life (DT₅₀) | Conditions | Reference |

| Aqueous (pH 7) | 30-62 days | Experimental | [1] |

| Aqueous (pH 7) | 46 days | [5] | |

| Soil Surface | >300 days | [1] |

Microbial Degradation (Soil)

The primary route of degradation for this compound-methyl in the environment is microbial metabolism in soil.[4] Studies comparing sterile and non-sterile soils demonstrate that microorganisms play a crucial role in its breakdown. The dissipation is influenced by factors such as soil moisture, temperature, and microbial population.[4][6]

| Study Type | Half-life (DT₅₀) | Reference |

| Lab Aerobic Metabolism | 7.6 - 140.1 days (range across 9 soils) | [5] |

| Field Dissipation | 78 days (mean) | [5] |

The main metabolic pathways include the cleavage of the sulfonylurea bridge, O-demethylation of the pyrimidine (B1678525) ring, and cleavage of the methanesulfonamidomethyl side chain.[2][7]

Mobility and Dissipation in Soil

Adsorption and Desorption

This compound-methyl is expected to have very high mobility in soil, based on its low estimated Koc value of 11.[2] As a weak acid with a pKa of 4.35, it will exist predominantly in its anionic form in most environmental soils.[2] Anionic pesticides generally do not adsorb strongly to soils, which are typically negatively charged.[2] However, field dissipation studies have indicated that this compound-methyl does not show significant downward movement in the soil profile, suggesting that other factors may limit its leaching potential under real-world conditions.[1]

Field Dissipation

Field studies are essential for understanding the persistence and mobility of a herbicide under actual use conditions. These studies integrate the effects of hydrolysis, photolysis, microbial degradation, leaching, and runoff.

| Location/Study Type | Application Rate | Half-life (DT₅₀) | Key Finding | Reference |

| European Field Studies (6 locations) | Formulation | Not specified | Does not show significant downward movement in the soil profile. | [1] |

| Generic Field Study | Not specified | 78 days (mean) | Moderately persistent. | [5] |

Major Environmental Metabolites

Several transformation products of this compound-methyl have been identified in environmental fate studies.

-

AE F092944 (BCS-AA25052): Resulting from the cleavage of the sulfonylurea bridge.[2][7]

-

AE F160459 (O-desmethyl this compound): Formed by O-demethylation on the pyrimidine ring.[2][7]

-

AE F140584 (Ester Sulfonamide): Resulting from the cleavage of the sulfonylurea bridge.[2][7]

-

AE F147447 (Benzisothiazole): Formed from the cyclization of AE F140584.[2][7]

-

AE F154851 (this compound acid)[2]

-

AE F160460 (O-desmethyl this compound acid)[2]

-

BCS-CV14885 (this compound-methyl-des-methyl-guanidine)[2]

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable data on the environmental fate of pesticides.

Hydrolysis Study

-

Objective: To determine the rate of abiotic degradation in water at different pH values.

-

Methodology:

-

A sterile aqueous solution of this compound-methyl (often ¹⁴C-labeled) is prepared in buffered solutions at pH 4, 7, and 9.

-

The solutions are maintained in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation and microbial activity.[1]

-

Samples are collected at various time intervals.

-

Samples are analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent compound and identify major degradation products.

-

The degradation rate and half-life (DT₅₀) are calculated for each pH level.

-

Aerobic Soil Metabolism Study

-

Objective: To determine the rate and pathway of degradation in soil under aerobic conditions.

-

Methodology:

-

Fresh soil samples are treated with ¹⁴C-labeled this compound-methyl.

-

The treated soil is incubated in the dark at a constant temperature and moisture level (e.g., 20°C, 40% maximum water holding capacity).

-

A continuous flow of air is passed through the incubation system to maintain aerobic conditions. Traps containing ethylene (B1197577) glycol and potassium hydroxide (B78521) are used to capture volatile organic compounds and ¹⁴CO₂, respectively.

-

Soil samples are collected at various time intervals and extracted.

-

The extracts are analyzed by HPLC and Liquid Scintillation Counting (LSC) to quantify the parent compound and its metabolites.

-

The amount of bound residues and mineralized ¹⁴CO₂ is also determined to create a mass balance.

-

Parallel studies using sterilized soil are often conducted to distinguish between microbial and chemical degradation.[6]

-

Adsorption/Desorption (Batch Equilibrium)

-

Objective: To quantify the partitioning of the chemical between soil and water, which is used to calculate the Koc value.

-

Methodology:

-

Soil samples of known weight are equilibrated with an aqueous solution of this compound-methyl of a known concentration in a centrifuge tube.

-

The soil-water slurry is agitated for a defined period (e.g., 24 hours) to reach equilibrium.

-

The solid and liquid phases are separated by centrifugation.

-

The concentration of this compound-methyl remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.

-

For desorption, the supernatant is replaced with a pesticide-free solution, and the process is repeated.

-

The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

-

Analytical Methods for Residue Analysis

-

Principle: For quantitative analysis in environmental matrices like water and soil, highly sensitive and specific methods are required.

-

Typical Method (Water):

-

The water sample is acidified (e.g., to pH 3-4).[8]

-

The sample is passed through a Solid Phase Extraction (SPE) cartridge (e.g., C18) to enrich the analyte.[8][9]

-

This compound-methyl is eluted from the cartridge with a solvent mixture (e.g., acetonitrile/water).[8][9]

-

The final solution is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.[8][9]

-

Visualizations

Degradation Pathway of this compound-Methyl

Caption: Major degradation pathways of this compound-Methyl.

Workflow for an Aerobic Soil Metabolism Study

Caption: Generalized workflow for an aerobic soil metabolism study.

Conclusion

This compound-methyl is a herbicide characterized by pH-dependent hydrolysis, being much more rapid in acidic conditions. Its primary route of dissipation in the environment is microbial degradation in soil, leading to moderate persistence under field conditions. While its physicochemical properties suggest a potential for high mobility, field studies indicate that leaching is limited. The main degradation pathways involve the cleavage of the sulfonylurea bridge and O-demethylation, resulting in the formation of several known metabolites. A thorough understanding of these fate and behavior characteristics, derived from standardized experimental protocols, is essential for the comprehensive environmental risk assessment of this compound.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. This compound-methyl (Ref: AE F130060) [sitem.herts.ac.uk]

- 6. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]

- 7. bayer.com [bayer.com]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

An In-depth Technical Guide to the Toxicological Profile of Mesosulfuron-Methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesosulfuron-methyl (B1676312) is a sulfonylurea herbicide utilized for post-emergence control of grass and broad-leaved weeds in cereal crops. Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. Notably, this enzyme is absent in mammals, which forms the basis for its selective toxicity and low mammalian hazard potential. This technical guide provides a comprehensive overview of the toxicological profile of this compound-methyl, summarizing key findings from a battery of toxicological studies conducted in accordance with international guidelines. The data presented herein covers acute, subchronic, and chronic toxicity, as well as assessments of carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Detailed experimental protocols for pivotal studies are provided, and the herbicide's mechanism of action and metabolic fate are illustrated.

Acute Toxicity

This compound-methyl exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Summary of Acute Toxicity Studies for this compound-Methyl

| Study | Species | Guideline | Endpoint | Value | Classification |

| Acute Oral Toxicity | Rat | OECD 423 | LD50 | > 2000 mg/kg bw | Low Toxicity |

| Acute Dermal Toxicity | Rabbit | OECD 402 | LD50 | > 2000 mg/kg bw | Low Toxicity |

| Acute Inhalation Toxicity | Rat | OECD 403 | LC50 | > 5.0 mg/L | Low Toxicity |

| Skin Irritation | Rabbit | OECD 404 | - | Non-irritant | Not Classified |

| Eye Irritation | Rabbit | OECD 405 | - | Mild irritant | Category 2B |

| Skin Sensitization | Guinea Pig | OECD 406 | - | Non-sensitizer | Not Classified |

Data compiled from multiple sources.

Experimental Protocols

1.1.1 Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

A stepwise procedure was used with a small number of animals per step. The substance was administered orally to a group of fasted animals at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The absence or presence of compound-related mortality or moribundity in the animals dosed at one step determined the next step. Animals were observed for mortality, clinical signs, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.

1.1.2 Skin and Eye Irritation (OECD 404 & 405)

For skin irritation, the test substance was applied to a small area of shaved skin on rabbits for a 4-hour exposure period under a semi-occlusive dressing. Dermal reactions, including erythema and edema, were evaluated at specified intervals after patch removal.[1][2] For eye irritation, a single dose of the test substance was instilled into the conjunctival sac of one eye of the rabbit. The eyes were examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours, and up to 8 days post-instillation.[3]

1.1.3 Skin Sensitization (OECD 406: Buehler Test)

This test assesses the potential of a substance to induce skin sensitization in guinea pigs. It involves an induction phase where the test substance is applied topically to the skin, followed by a challenge phase after a rest period to determine if a hypersensitivity reaction has developed.[4][5][6][7]

Subchronic and Chronic Toxicity

Repeated dose studies in rodents and non-rodents have demonstrated a low order of toxicity for this compound-methyl.

Table 2: Summary of Subchronic and Chronic Toxicity Studies for this compound-Methyl

| Study | Species | Duration | Guideline | NOAEL | LOAEL | Key Findings |

| Subchronic Oral Toxicity | Rat | 90 days | OECD 408 | 12,000 ppm | - | No adverse effects observed up to the limit dose.[8] |

| Subchronic Oral Toxicity | Dog | 90 days | OECD 409 | 9.2 mg/kg bw/day | 18.13 mg/kg/day (males) | Localized skin lesions at the LOAEL.[9] |

| Chronic Toxicity/ Carcinogenicity | Rat | 24 months | OECD 453 | 16,000 ppm (males: 865 mg/kg bw/day, females: 1056 mg/kg bw/day) | - | No evidence of carcinogenicity or significant chronic toxicity.[10] |

| Carcinogenicity | Mouse | 78 weeks | OECD 451 | 8,000 ppm (103 mg/kg bw/day) | - | No evidence of carcinogenicity. Lower body weight gains in females at the highest dose.[8] |

| Chronic Oral Toxicity | Dog | 1 year | OECD 409 | - | 574 mg/kg/day | Minimal local gastric effects at high doses.[11] |

Experimental Protocols

2.1.1 90-Day Oral Toxicity Study in Rodents (OECD 408)

The test substance was administered daily in graduated doses to several groups of rats for 90 days. During this period, animals were observed for signs of toxicity, and body weight and food consumption were recorded. At the end of the study, hematology, clinical biochemistry, and a full histopathological examination of organs and tissues were performed to identify any treatment-related effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).[12][13]

2.1.2 Combined Chronic Toxicity/Carcinogenicity Study (OECD 453)

This long-term study involved administering this compound-methyl to rats in their diet for 24 months. The study was designed to identify potential chronic toxic effects and to assess the carcinogenic potential of the substance. Endpoints evaluated included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of a wide range of tissues from all animals.[14][15]

Genotoxicity

This compound-methyl has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has not shown any evidence of mutagenic or clastogenic potential.[10]

Table 3: Summary of Genotoxicity Studies for this compound-Methyl

| Assay | Test System | Guideline | Result |

| Bacterial Reverse Mutation Test (Ames Test) | Salmonella typhimurium and Escherichia coli | OECD 471 | Negative |

| In Vitro Mammalian Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | OECD 473 | Negative |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse | OECD 474 | Negative |

| Unscheduled DNA Synthesis (UDS) | Rat hepatocytes | OECD 482 | Negative |

| HPRT Mutation Test | Mammalian cells | OECD 476 | Negative |

Data compiled from multiple sources.[10]

Experimental Protocols

3.1.1 Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Amino acid-requiring strains of Salmonella typhimurium and Escherichia coli were exposed to this compound-methyl at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix). The test assesses the ability of the substance to induce reverse mutations, restoring the functional capability of the bacteria to synthesize an essential amino acid.

3.1.2 In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, were exposed to the test substance with and without metabolic activation. The cells were then arrested in metaphase, harvested, and analyzed microscopically for structural chromosome aberrations.

3.1.3 In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Mice were administered this compound-methyl, and bone marrow was collected to assess the frequency of micronucleated polychromatic erythrocytes. An increase in micronuclei would indicate that the substance induced chromosomal damage or damage to the mitotic apparatus.[10]

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity indicate that this compound-methyl does not adversely affect reproductive performance or fetal development.

Table 4: Summary of Reproductive and Developmental Toxicity Studies for this compound-Methyl

| Study | Species | Guideline | NOAEL (Maternal Toxicity) | NOAEL (Developmental/Reproductive Toxicity) | Key Findings |

| Two-Generation Reproduction | Rat | OECD 416 | 16,000 ppm | 16,000 ppm | No treatment-related adverse effects on reproduction or offspring development.[8] |

| Developmental Toxicity | Rat | OECD 414 | 1,000 mg/kg bw/day | 1,000 mg/kg bw/day | No evidence of teratogenicity or embryo-fetal toxicity.[8] |

| Developmental Toxicity | Rabbit | OECD 414 | 1,000 mg/kg bw/day | 1,000 mg/kg bw/day | No evidence of teratogenicity.[8] |

Experimental Protocols

4.1.1 Two-Generation Reproduction Toxicity Study (OECD 416)

The test substance was administered to male and female rats for two generations. The study evaluated the effects on mating, pregnancy, parturition, lactation, and the growth and development of the offspring. Reproductive and developmental parameters were assessed to determine any adverse effects on fertility and reproductive performance.

4.1.2 Prenatal Developmental Toxicity Study (OECD 414)

Pregnant rats and rabbits were administered this compound-methyl during the period of organogenesis. The dams were observed for signs of toxicity, and fetuses were examined for any external, visceral, or skeletal abnormalities to assess the potential for teratogenicity.[16][17][18][19][20]

Neurotoxicity

Based on the available toxicological data from acute, subchronic, and chronic studies, there is no evidence to suggest that this compound-methyl has a neurotoxic potential. Specific neurotoxicity studies have therefore not been deemed necessary.[10]

Mechanism of Action and Metabolism

The primary mode of action of this compound-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This pathway is essential for plants and microorganisms but is not present in animals, which obtain these essential amino acids through their diet. This selectivity is the primary reason for the low toxicity of this compound-methyl to mammals.[21][22][23]

In rats, following oral administration, this compound-methyl is poorly to moderately absorbed and rapidly excreted, primarily in the feces. The majority of the administered dose is excreted unchanged. Metabolism occurs to a limited extent and involves O-demethylation and cleavage of the sulfonylurea bridge.[10][24]

Visualizations

Caption: Mechanism of action of this compound-methyl in plants.

Caption: ADME pathway of this compound-methyl in mammals.

Conclusion

The comprehensive toxicological evaluation of this compound-methyl reveals a compound with low acute and chronic toxicity in mammalian species. It is not genotoxic, carcinogenic, teratogenic, or a reproductive toxicant. Furthermore, it does not exhibit neurotoxic properties. The favorable safety profile of this compound-methyl is primarily attributed to its specific mechanism of action, which targets an enzyme pathway absent in mammals. The available data indicate that under normal conditions of use and exposure, this compound-methyl does not pose a significant risk to human health.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. mbresearch.com [mbresearch.com]

- 7. oecd.org [oecd.org]

- 8. govinfo.gov [govinfo.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bayer.com [bayer.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 13. oecd.org [oecd.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. Acetolactate Synthase-Inhibiting Gametocide Amidosulfuron Causes Chloroplast Destruction, Tissue Autophagy, and Elevation of Ethylene Release in Rapeseed - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mesosulfuron-methyl

Introduction

Mesosulfuron-methyl (B1676312) is a selective, systemic post-emergence herbicide belonging to the sulfonylurea class of chemicals.[1][2] It is primarily utilized for the control of various grass weeds and some broadleaf weeds in cereal crops such as wheat.[1][3] Its efficacy at low application rates makes it a significant tool in modern agriculture.[4] This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, synthesis, and toxicological profile, intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Structure and Identity

The chemical structure of this compound-methyl is characterized by a sulfonylurea bridge connecting a pyrimidine (B1678525) ring and a benzene (B151609) ring.

-

IUPAC Name: methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate[5]

-

CAS Name: 2-[[[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl]benzoic acid methyl ester[6]

-

SMILES: COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)OC)OC[7]

Physicochemical Properties

The physical and chemical properties of this compound-methyl are critical for understanding its environmental fate and behavior.

| Property | Value | Citations |

| Appearance | Cream-colored solid | [6] |

| Melting Point | 195.4 °C | [3][6] |

| Vapor Pressure (25°C) | 1.1 x 10⁻¹¹ Pa | [6] |

| Dissociation Constant (pKa at 20°C) | 4.35 | [3][9] |

| Log P (Octanol/Water Partition Coefficient) | 1.39 (pH 5), -0.48 (pH 7), -2.06 (pH 9) | [6] |

| Water Solubility (20°C) | 0.007 g/L (pH 5), 0.483 g/L (pH 7), 15.39 g/L (pH 9) | [3][6][9] |

| Organic Solvent Solubility (g/L at 20°C) | Acetone: 13.66, Ethyl acetate: 2.0, Dichloromethane: 3.8, Toluene: 0.013, n-Hexane: <0.0002 | [3][9] |

Mechanism of Action

This compound-methyl's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5][10] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[10] By blocking ALS, this compound-methyl halts protein synthesis and cell division in the shoots and roots of susceptible plants, leading to a cessation of growth and eventual death.[2][5] It is a systemic herbicide, absorbed through both foliage and roots, and translocated throughout the plant.[2][4][10]

Caption: Mechanism of action of this compound-methyl via inhibition of the ALS enzyme.

Chemical Synthesis

The synthesis of this compound-methyl is a multi-step process. One documented route starts with 4-chloro-2-aminobenzoic acid as the primary raw material.[7][11][12] The process involves a sequence of eleven distinct reactions to build the final molecule.[7][12] A simplified overview of this synthetic pathway is presented below.

Caption: Simplified workflow for the synthesis of this compound-methyl.

Metabolism and Pharmacokinetics

Studies in rats have shown that this compound-methyl is moderately to poorly absorbed after oral administration and is rapidly excreted.[13]

-

Excretion: The primary route of elimination is through the feces, accounting for over 93% of the administered dose.[13] A mean of 95.1% of the dose is found in excreta within the first 24 hours.[13]

-

Absorption & Distribution: Following a low oral dose (10 mg/kg), the total amount absorbed was determined to be between 20.2% and 22.8%.[13] Tissue residue levels after 72 hours are generally low.[13]

-

Metabolic Pathway: The majority of the excreted compound is the unchanged parent this compound-methyl (>68%).[13] The main metabolic pathway involves the breakdown of the sulfonylurea bridge. Minor reactions include O-demethylation on the pyrimidine ring and cleavage of the methanesulfonamidomethyl side chain.[13] In tolerant plants like wheat, metabolism is much more rapid, often initiated by P450-mediated O-demethylation, which is a key factor in its selectivity.[14]

Caption: Overview of the primary metabolic pathways for this compound-methyl.

Toxicological Summary

This compound-methyl exhibits low acute toxicity in mammals.[15][16]

| Endpoint | Species | Value | Citations |

| Acute Oral LD₅₀ | Rat | >5000 mg/kg | [6][16] |

| Acute Dermal LD₅₀ | Rat | >5000 mg/kg | [6] |

| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg | [16] |

| Acute Inhalation LC₅₀ | Rat | >1.33 mg/L air | [6] |

| Eye Irritation | Rabbit | Moderate irritant | [2][16] |

| Skin Irritation | Guinea Pig | Mild irritant | [16] |

-

Chronic Toxicity: Long-term feeding studies in rats showed only slight changes in body and organ weights at moderate to high doses.[15] The chronic No-Observed-Adverse-Effect-Level (NOAEL) in male rats was established at 4000 ppm (155 mg/kg/day).[5]

-

Carcinogenicity & Mutagenicity: Multiple studies indicate that this compound-methyl is not carcinogenic or mutagenic.[2][15]

-

Reproductive Effects: No adverse effects on reproduction are considered likely, and the compound is not associated with birth defects in rats.[2][15]

Experimental Protocols

Analysis of this compound-methyl in Water by LC-MS/MS

This protocol provides a general methodology for the quantitative determination of this compound-methyl in surface water, adapted from regulatory methods.[17][18]

1. Principle: Water samples are acidified and enriched using solid-phase extraction (SPE). The analyte is then eluted, and the concentration is determined by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17]

2. Reagents and Materials:

-

This compound-methyl analytical standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Acetic acid

-

Solid-Phase Extraction (SPE) Cartridges: RP C18

-

Volumetric flasks, pipettes, and vials

3. Sample Preparation:

-

Filter the collected surface water sample to remove particulate matter.

-

Take a known volume of the filtered water sample.

-

Adjust the sample pH to a range of 3-4 using a few drops of acetic acid. This step is critical for efficient retention on the SPE cartridge.[17]

4. Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge by passing methanol followed by HPLC-grade water.

-

Load the acidified water sample onto the conditioned cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the this compound-methyl from the cartridge using an acetonitrile/water mixture (e.g., 6:4, v/v).[17]

-

Collect the eluate in a graduated flask and bring it to a final known volume.

5. LC-MS/MS Analysis:

-

Chromatography: Perform separation using a reverse-phase HPLC column (e.g., C8 or C18) with a mobile phase gradient of acetonitrile and water (with an appropriate modifier like formic acid).

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive or negative ion mode. Monitor for specific parent-daughter ion transitions to ensure specificity and quantification.[17]

-

Quantification: Prepare a calibration curve using analytical standards of known concentrations. Determine the concentration of this compound-methyl in the sample by comparing its response to the calibration curve. The Limit of Quantitation (LOQ) for such methods can reach levels as low as 0.05 µg/L.[17][18]

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. nre.tas.gov.au [nre.tas.gov.au]

- 3. This compound-methyl CAS#: 208465-21-8 [m.chemicalbook.com]

- 4. News - What Is Metsulfuron-methyl and Why Itâs Widely Used in Agriculture [bigpesticides.com]

- 5. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound-methyl [drugfuture.com]

- 7. This compound-methyl (Ref: AE F130060) [sitem.herts.ac.uk]

- 8. scbt.com [scbt.com]

- 9. This compound-methyl | 208465-21-8 [chemicalbook.com]

- 10. pomais.com [pomais.com]

- 11. CN106243046A - Preparation method of this compound-methyl - Google Patents [patents.google.com]

- 12. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. bayer.com [bayer.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. wsdot.wa.gov [wsdot.wa.gov]

- 16. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]

- 17. epa.gov [epa.gov]

- 18. epa.gov [epa.gov]

A Comprehensive Technical Guide to the Solubility of Mesosulfuron-Methyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the herbicide mesosulfuron-methyl (B1676312) in various organic solvents. The information is compiled to assist researchers, chemists, and formulation scientists in understanding its physicochemical properties for application in research, development, and formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of its mode of action and experimental workflows.

Quantitative Solubility Data

The solubility of this compound-methyl in a range of organic solvents at 20°C has been determined and is summarized in the table below. This data is crucial for selecting appropriate solvents for analytical standards, formulation development, and toxicological studies.

| Organic Solvent | Solubility (g/L) at 20°C |

| Acetone | 13.66[1][2][3][4] |

| Acetonitrile | 8.37[1] |

| Methylene Chloride | 3.79 - 3.8[1][2][3][4] |

| Ethyl Acetate | 2.0 - 2.03[1][2][3][4] |

| Toluene | 0.013[1][2][3][4] |

| Isopropanol | 0.096[1] |

| n-Hexane | < 0.00023[1][3][4] |

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound-methyl belongs to the sulfonylurea class of herbicides.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][5][6] This enzyme is critical for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[5][6] These amino acids are essential for protein synthesis and, consequently, plant growth. By blocking ALS, this compound-methyl effectively halts the production of these vital amino acids, leading to the cessation of cell division and eventual death of susceptible plants.[5][7] This pathway is present in plants and microorganisms but not in animals, which accounts for the selective herbicidal activity and low mammalian toxicity.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and Regulation of the Branched-Chain Amino Acids† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched-Chain Amino Acid Biosynthesis Is Essential for Optimal Growth of Streptococcus thermophilus in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.au.dk [pure.au.dk]

- 5. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 7. filab.fr [filab.fr]

- 8. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Determination of Mesosulfuron-Methyl in Water by HPLC-MS/MS

**Abstract

This application note details a sensitive and selective method for the quantitative analysis of mesosulfuron-methyl (B1676312) in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol includes a solid-phase extraction (SPE) procedure for sample clean-up and pre-concentration, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and professionals in environmental monitoring and drug development for the reliable determination of this compound-methyl residues at trace levels.

Introduction

This compound-methyl is a sulfonylurea herbicide widely used for the control of grass and broadleaf weeds in cereal crops. Due to its potential to contaminate surface and groundwater, sensitive and specific analytical methods are required for its monitoring to ensure environmental safety and compliance with regulatory limits. This document provides a detailed experimental protocol for the analysis of this compound-methyl in water, leveraging the high selectivity and sensitivity of HPLC-MS/MS.

Experimental Protocols

2.1. Reagents and Materials

-

This compound-methyl analytical standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Acetic acid

-

RP C18 Solid-Phase Extraction (SPE) cartridges

-

0.2 µm syringe filters

2.2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound-methyl analytical standard in acetonitrile to prepare a 1 mg/mL stock solution.[1] Store this solution at 4-8°C in the dark.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of acetonitrile and water.[1] The concentration range for the calibration curve should bracket the expected sample concentrations.

2.3. Sample Preparation (Solid-Phase Extraction)

-

Sample pH Adjustment: Adjust 250 mL of the water sample to a pH of 3-4 by adding a few droplets of acetic acid.[1][2]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[1][3]

-

Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 4-5 mL/min.[1]

-

Washing: Wash the cartridge with 10 mL of deionized water to remove interfering substances.[1]

-

Drying: Dry the cartridge by applying a vacuum for 1-2 minutes.[1]

-

Elution: Elute the trapped this compound-methyl from the cartridge with an appropriate volume of acetonitrile/water (e.g., 6:4, v/v) into a collection tube.[1][2]

-

Filtration: Filter the eluate through a 0.2 µm syringe filter into an HPLC vial for analysis.[1]

2.4. HPLC-MS/MS Analysis

The following are typical instrumental conditions. Optimization may be required depending on the specific instrumentation used.

-

HPLC System: A high-performance liquid chromatography system.

-

Column: Thermo Scientific Aquasil C18 column (3.0 mm x 100 mm, 3 µm) or equivalent.[4]

-

Mobile Phase A: Water:Methanol (9:1, v/v) with 10 mM ammonium formate and 120 µL/L formic acid.[4]

-

Mobile Phase B: Water:Methanol (1:9, v/v) with 10 mM ammonium formate and 120 µL/L formic acid.[4]

-

Gradient: A suitable gradient to ensure the separation of this compound-methyl from matrix interferences.

-

Column Temperature: 50°C.[4]

-

Injection Volume: 50 µL.[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

-

Source Temperature: 400°C.[4]

-

MRM Transitions: Monitor at least two transitions for quantification and confirmation.[5]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound-methyl in water as reported in various studies.

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.005 µg/L | [2] |

| 0.25 ng/mL | [4] | |

| 0.050 µg/L | [6] | |

| Limit of Detection (LOD) | 0.02 µg/L | [6] |

| Recovery | 70-120% | [2][6] |

| Relative Standard Deviation (RSD) | ≤20% | [2][6] |

| Linearity (r²) | > 0.995 | [2] |

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the analysis of this compound-methyl in water is depicted in the following diagram.

Caption: Experimental workflow for this compound-methyl analysis.

Conclusion

The HPLC-MS/MS method described provides a robust and reliable approach for the determination of this compound-methyl in water samples. The solid-phase extraction protocol allows for effective sample clean-up and concentration, while the use of tandem mass spectrometry ensures high selectivity and sensitivity. This method is well-suited for routine monitoring of this compound-methyl in various water matrices.

References

Application Notes and Protocols for Mesosulfuron-Methyl in Wheat Weed Control

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of mesosulfuron-methyl (B1676312) in weed control for wheat (Triticum aestivum L.). The information is compiled for research and developmental purposes, focusing on quantitative data, experimental methodologies, and the biochemical mechanisms of action.

Chemical and Formulation Details

This compound-methyl is a selective, post-emergence sulfonylurea herbicide.[1] It is primarily used for the control of grass weeds and some broadleaf weeds in cereal crops.[2][3] For safe and effective use in wheat, it is typically formulated with a safener, mefenpyr-diethyl (B161882), which enhances the metabolic detoxification of the herbicide in the crop, reducing the risk of phytotoxicity.[2][4]

Table 1: Chemical and Formulation Information

| Parameter | Description |

| Active Ingredient | This compound-methyl |

| Chemical Class | Sulfonylurea[1] |

| Mode of Action | Acetolactate synthase (ALS) inhibitor (WSSA/HRAC Group 2)[1] |

| Safener | Mefenpyr-diethyl[2][4] |

| Typical Formulation | Oil Dispersion (OD) or Water Dispersible Granules (WG/WDG) |

Mechanism of Action and Selectivity

This compound-methyl acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5] Inhibition of ALS leads to a cessation of cell division and growth in susceptible weeds, ultimately causing their death.[5]

The selectivity of this compound-methyl in wheat is conferred by the safener, mefenpyr-diethyl. Mefenpyr-diethyl enhances the expression of detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, in wheat.[3][6] These enzymes rapidly metabolize and detoxify this compound-methyl in the crop, while the herbicide remains active in the target weeds.

Application Guidelines

For optimal efficacy and crop safety, this compound-methyl should be applied under specific conditions.

Table 2: Application Parameters for this compound-methyl in Wheat

| Parameter | Recommendation |

| Application Timing | Post-emergence, when weeds are at the 2-4 leaf stage.[7] In wheat, apply from the 3-leaf stage up to the jointing stage.[7] |

| Application Rate | 12 - 15 g a.i./ha. Rates may vary based on weed species, growth stage, and environmental conditions.[2] |

| Adjuvants | A non-ionic surfactant (NIS) or methylated seed oil (MSO) is typically required.[1] The addition of a nitrogen source like urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) or ammonium sulfate (B86663) (AMS) can enhance uptake.[1] |

| Spray Volume | 150 - 300 L/ha for ground application.[8] |

| Rainfastness | Typically rainfast within 2-4 hours of application. |

| Environmental Conditions | Apply to actively growing weeds. Avoid application during periods of crop stress (e.g., drought, frost, extreme temperatures). |

Weed Control Spectrum and Efficacy

This compound-methyl provides control of a range of grass and broadleaf weeds commonly found in wheat fields.

Table 3: Weed Control Efficacy of this compound-methyl in Wheat

| Weed Species | Scientific Name | Efficacy (%) | Notes |

| Grassy Weeds | |||

| Wild Oat | Avena fatua | 90 - 98[9] | Highly effective. |

| Annual Ryegrass | Lolium rigidum | Suppression | May require tank mixing for complete control. |

| Black-grass | Alopecurus myosuroides | Variable | Resistance has been reported. |

| Brome Grass | Bromus spp. | Suppression to good control | Efficacy varies by species. |

| Canary Grass | Phalaris spp. | Good to excellent | |

| Broadleaf Weeds | |||

| Cleavers | Galium aparine | Up to 100[9] | Excellent control. |

| Chickweed | Stellaria media | Good to excellent | |

| Wild Mustard | Sinapis arvensis | 95[9] | Highly effective. |

| Shepherd's Purse | Capsella bursa-pastoris | Good to excellent | |

| Corn Poppy | Papaver rhoeas | 96[9] | Very good control. |

Efficacy can be influenced by weed size, environmental conditions, and the presence of herbicide resistance.

Experimental Protocols

Protocol for Efficacy Evaluation of this compound-methyl

This protocol outlines a standard methodology for conducting field trials to evaluate the efficacy of this compound-methyl for weed control in wheat.

1. Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[10]

-

Plot Size: Minimum of 2 x 5 meters.

-

Treatments:

-

Untreated control (weedy check).

-

This compound-methyl at three rates (e.g., 10, 12, and 15 g a.i./ha) + safener + recommended adjuvant.

-

A commercial standard herbicide for comparison.

-

Weed-free control (manual weeding).

-

2. Trial Establishment and Maintenance:

-

Site Selection: A field with a uniform and representative weed population.

-

Wheat Cultivar: Use a locally adapted and commercially relevant wheat variety.

-

Sowing: Sow wheat at the recommended seed rate and row spacing for the region.

-

Fertilization and Irrigation: Follow standard agronomic practices for the region.

3. Herbicide Application:

-

Timing: Apply post-emergence when the majority of target weeds are at the 2-4 leaf stage and wheat is at the 3-leaf to early tillering stage.

-

Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.

-

Application Volume: 200-300 L/ha.

-

Environmental Conditions: Record temperature, humidity, and wind speed at the time of application.

4. Data Collection:

-

Weed Density: Count the number of individuals of each weed species per unit area (e.g., 0.25 m²) before and at 14, 28, and 56 days after treatment (DAT).

-

Weed Biomass: Harvest the above-ground biomass of each weed species from a defined area at 56 DAT, dry to a constant weight, and record the dry weight.

-

Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = complete crop death).

-